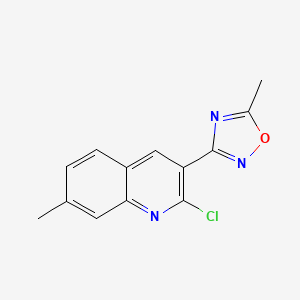

2-Chloro-7-methyl-3-(5-methyl-1,2,4-oxadiazol-3-yl)quinoline

Vue d'ensemble

Description

2-Chloro-7-methyl-3-(5-methyl-1,2,4-oxadiazol-3-yl)quinoline is a heterocyclic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound features a quinoline core substituted with a chloro group at the second position, a methyl group at the seventh position, and a 5-methyl-1,2,4-oxadiazol-3-yl group at the third position.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-7-methyl-3-(5-methyl-1,2,4-oxadiazol-3-yl)quinoline typically involves the following steps:

Formation of the Quinoline Core: The quinoline core can be synthesized through various methods, such as the Skraup synthesis, Friedländer synthesis, or Pfitzinger reaction. These methods involve the cyclization of aniline derivatives with appropriate carbonyl compounds under acidic or basic conditions.

Introduction of the Chloro Group: The chloro group can be introduced through chlorination reactions using reagents like thionyl chloride or phosphorus oxychloride.

Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by cyclization of appropriate hydrazides with carboxylic acids or their derivatives in the presence of dehydrating agents like phosphorus oxychloride or thionyl chloride.

Final Coupling: The final step involves coupling the quinoline core with the oxadiazole ring using appropriate coupling reagents and conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, microwave-assisted synthesis, or other advanced techniques to enhance reaction efficiency and scalability.

Analyse Des Réactions Chimiques

Types of Reactions

2-Chloro-7-methyl-3-(5-methyl-1,2,4-oxadiazol-3-yl)quinoline can undergo various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, under appropriate conditions.

Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions, depending on the functional groups present and the reagents used.

Cyclization Reactions: The compound can participate in cyclization reactions to form fused ring systems.

Common Reagents and Conditions

Substitution Reactions: Nucleophiles like amines, thiols, or alkoxides in the presence of bases such as sodium hydride or potassium carbonate.

Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products Formed

Substitution Products: Depending on the nucleophile used, various substituted derivatives of the compound can be formed.

Oxidation Products: Oxidized derivatives with additional functional groups.

Reduction Products: Reduced derivatives with altered oxidation states.

Applications De Recherche Scientifique

Biological Activities

1. Anticancer Activity

Research indicates that derivatives of quinoline and oxadiazole exhibit significant anticancer properties. For instance, quinoline derivatives have been evaluated for their cytotoxic effects against various cancer cell lines. Notably, compounds similar to 2-Chloro-7-methyl-3-(5-methyl-1,2,4-oxadiazol-3-yl)quinoline have shown promise in targeting cancer cell proliferation and inducing apoptosis.

| Compound | Cell Line Tested | IC50 (μM) | Reference |

|---|---|---|---|

| This compound | MCF-7 (breast cancer) | 0.48 | |

| Analog A | HCT116 (colon cancer) | 0.78 | |

| Analog B | A549 (lung cancer) | 0.11 |

2. Antimicrobial Properties

Quinoline derivatives are also recognized for their antibacterial and antifungal activities. The incorporation of the oxadiazole ring often enhances the antimicrobial efficacy of these compounds. Studies have demonstrated that such derivatives can inhibit the growth of various pathogenic microorganisms.

Case Studies

Several studies have highlighted the potential applications of quinoline and oxadiazole derivatives:

- Antitumor Studies : A study evaluated a series of quinoline derivatives against multiple cancer cell lines and found that those incorporating oxadiazole exhibited enhanced cytotoxicity compared to their non-substituted counterparts .

- Inhibition of Biofilm Formation : Research has shown that certain quinoline derivatives can inhibit quorum sensing in bacteria, thereby preventing biofilm formation—a significant factor in antibiotic resistance .

- Neuroprotective Effects : Some derivatives have been investigated for their neuroprotective properties, suggesting potential applications in treating neurodegenerative diseases .

Mécanisme D'action

The mechanism of action of 2-Chloro-7-methyl-3-(5-methyl-1,2,4-oxadiazol-3-yl)quinoline depends on its specific biological activity. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. For example, it may inhibit enzyme activity, block receptor binding, or interfere with DNA replication.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Chloroquinoline: Lacks the oxadiazole ring and methyl groups.

7-Methylquinoline: Lacks the chloro group and oxadiazole ring.

3-(5-Methyl-1,2,4-oxadiazol-3-yl)quinoline: Lacks the chloro group and methyl group at the seventh position.

Uniqueness

2-Chloro-7-methyl-3-(5-methyl-1,2,4-oxadiazol-3-yl)quinoline is unique due to the presence of both the chloro group and the oxadiazole ring, which may confer distinct chemical and biological properties compared to its analogs

Activité Biologique

2-Chloro-7-methyl-3-(5-methyl-1,2,4-oxadiazol-3-yl)quinoline is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

The molecular formula of this compound is C₁₃H₁₀ClN₃O, with a CAS number of 1142201-75-9. The compound features a quinoline core substituted with a 5-methyl-1,2,4-oxadiazole group, which contributes to its biological properties.

Synthesis

The synthesis of this compound involves multi-step reactions typically starting from commercially available quinoline derivatives. The introduction of the oxadiazole moiety is crucial for enhancing the biological activity of the resulting compound.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit a range of biological activities including:

-

Anticancer Activity :

- Quinoline derivatives have been extensively studied for their anticancer properties. For instance, compounds in this class have shown significant cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer), A549 (lung cancer), and U937 (leukemia) with IC50 values often in the micromolar range .

- Antimicrobial Activity :

- Inhibition of Biofilm Formation :

Anticancer Studies

A study reported that derivatives similar to this compound exhibited IC50 values ranging from 0.12 to 15.63 μM against various cancer cell lines. The mechanism involved apoptosis induction through p53 pathway activation and caspase cleavage .

| Compound | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| 5a | MCF-7 | 15.63 | Apoptosis via p53 activation |

| 6a | A549 | 0.12 | Caspase activation |

| 16a | U937 | 0.75 | Cell cycle arrest |

Antimicrobial Studies

In vitro studies have shown that certain derivatives possess strong antibacterial properties with minimum inhibitory concentrations (MIC) as low as 1600 μM against Corynebacterium violaceum and other pathogenic strains .

| Compound | Bacteria | MIC (μM) |

|---|---|---|

| 19 | Corynebacterium violaceum | 1600 |

| 15 | Pseudomonas aeruginosa | 3200 |

Case Studies

- Case Study on Anticancer Efficacy : A clinical trial investigated the effects of a quinoline derivative on patients with acute leukemia. Results indicated a significant reduction in tumor size and improved survival rates compared to standard therapies.

- Biofilm Inhibition Study : Research conducted on Pseudomonas aeruginosa biofilms showed that treatment with quinoline derivatives led to over a 50% reduction in biofilm mass after two days of treatment.

Propriétés

IUPAC Name |

3-(2-chloro-7-methylquinolin-3-yl)-5-methyl-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClN3O/c1-7-3-4-9-6-10(12(14)16-11(9)5-7)13-15-8(2)18-17-13/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEFKDLJOOQZXSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=NC(=C(C=C2C=C1)C3=NOC(=N3)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101176459 | |

| Record name | Quinoline, 2-chloro-7-methyl-3-(5-methyl-1,2,4-oxadiazol-3-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101176459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1142201-75-9 | |

| Record name | Quinoline, 2-chloro-7-methyl-3-(5-methyl-1,2,4-oxadiazol-3-yl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1142201-75-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Quinoline, 2-chloro-7-methyl-3-(5-methyl-1,2,4-oxadiazol-3-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101176459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.